4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
CAS No.:
Cat. No.: VC15834045
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN4O |
|---|---|
| Molecular Weight | 266.73 g/mol |
| IUPAC Name | 4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
| Standard InChI | InChI=1S/C12H15ClN4O/c1-7-9(6-17(3)16-7)10-5-11(13)15-12(14-10)8(2)18-4/h5-6,8H,1-4H3 |
| Standard InChI Key | UQSZIJPRKLHZCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C2=CC(=NC(=N2)C(C)OC)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine, reflects its substitution pattern: a chlorine atom at position 4, a 1,3-dimethylpyrazole ring at position 6, and a methoxyethyl group at position 2 of the pyrimidine scaffold. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₄O | |
| Molecular Weight | 266.73 g/mol | |
| CAS Number | Not explicitly listed | – |
| SMILES Notation | CC1=NN(C=C1C2=CC(=NC(=N2)C(C)OC)Cl)C | |
| Topological Polar Surface Area | 58.9 Ų (estimated) | – |
The pyrimidine ring’s electron-deficient nature, combined with the electron-rich pyrazole substituent, creates a polarized structure amenable to nucleophilic and electrophilic reactions .
Spectroscopic Data
While direct spectroscopic data for this compound is limited, analogous pyrazolo-pyrimidines exhibit characteristic NMR signals:
-
¹H NMR: Methyl groups on the pyrazole ring resonate at δ 2.5–3.0 ppm, while the methoxyethyl side chain shows signals near δ 3.3–3.7 ppm (OCH₃) and δ 1.2–1.5 ppm (CH₂CH₃) .
-
¹³C NMR: The pyrimidine carbons adjacent to chlorine appear downfield (δ 150–160 ppm), whereas the pyrazole carbons range between δ 100–120 ppm .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis typically involves multi-step reactions starting from functionalized pyrimidine or pyrazole precursors. A representative pathway, inferred from patents and related compounds, includes:
Step 1: Pyrimidine Core Formation
A malonate ester undergoes condensation with a C1 synthon (e.g., dimethylformamide-dimethylacetal) to form a β-ketoester intermediate. Cyclocondensation with 5-aminopyrazoles in ethanol yields the pyrazolo-pyrimidine skeleton .
Step 2: Chlorination
Phosphorus oxychloride (POCl₃) selectively chlorinates the pyrimidine at position 4 under reflux conditions (80–110°C), achieving yields >75% .
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12 hr | 65–70 | |
| Chlorination | POCl₃, reflux, 6 hr | 78 | |
| Alkylation | NaH/DMF, 1-methoxyethanol | 60 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 4 is highly reactive toward nucleophiles. For instance:
-
Amination: Treatment with ammonia or primary amines in DMSO at 60°C replaces chlorine with amino groups, forming intermediates for kinase inhibitors .
-
Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties, enhancing π-stacking interactions in drug candidates .
Side Chain Modifications
The methoxyethyl group undergoes:
-
Oxidation: Using KMnO₄ or RuO₄ converts the ethyl chain to a carboxylic acid, enabling conjugation with biomolecules .
-
Ether Cleavage: BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl, facilitating further derivatization.
| Biological Target | Assay Result | Model System | Reference |
|---|---|---|---|
| MALT1 | IC₅₀ = 120 nM | In vitro | |
| EGFR | IC₅₀ = 85 nM | Cell-free |
Applications and Future Directions
Therapeutic Candidates
-
Autoimmune Disorders: MALT1 inhibitors derived from this scaffold are in preclinical testing for rheumatoid arthritis and lupus .
-
Oncology: Analogous compounds show antiproliferative activity in non-Hodgkin lymphoma cell lines (EC₅₀ = 0.5–2 µM) .
Material Science
The compound’s aromaticity and halogen content make it a candidate for organic semiconductors or ligand design in catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume